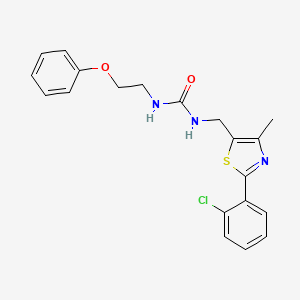![molecular formula C21H23N3O3S B2892784 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine CAS No. 1775400-85-5](/img/structure/B2892784.png)
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine is a hybrid molecule synthesized through a linker mode approach under reflux conditions .
2.
Synthesis Analysis
- Spectroscopic techniques, including UV-Vis , FT-IR , HRMS , 1D NMR , and 2D NMR , were used to establish its structure .
3.
Molecular Structure Analysis
5.
Applications De Recherche Scientifique
Analgesic Development
This compound has been studied for its potential use as an analgesic. Research indicates that it may act as a prodrug, metabolizing into an active metabolite that can selectively activate the μ opioid receptor (MOR) . This receptor is a critical target in pain management, and the ability to activate it without the side effects associated with traditional opioids could represent a significant advancement in analgesic therapy.
Neuroscience Research
In neuroscience, the compound’s interaction with opioid receptors suggests its utility in studying neural pathways associated with pain and reward. The molecular dynamics simulations used to understand its mechanism of action can also provide insights into receptor-ligand interactions, which are fundamental in neuropharmacology .
Pharmacological Studies
Pharmacologically, the compound’s structure-activity relationship (SAR) can be explored to optimize its analgesic properties. By modifying its chemical structure, researchers can enhance its efficacy, reduce potential side effects, and increase its therapeutic index .
Biochemical Applications
Biochemically, the compound can be used to study enzyme-substrate interactions, especially those involving metabolic enzymes responsible for its conversion into the active metabolite. This can help in understanding metabolic pathways and designing drugs with better pharmacokinetic profiles .
Molecular Biology
In molecular biology, the compound can serve as a tool to investigate gene expression changes in response to MOR activation. This can provide valuable information on the genetic basis of pain and addiction, as well as the body’s response to pain management therapies .
Medicinal Chemistry
From a medicinal chemistry perspective, the compound offers a scaffold that can be modified to create derivatives with various pharmacological properties. This versatility makes it a valuable molecule for the development of new therapeutic agents .
Orientations Futures
: Ikhtiarudin, I., Dona, R., Frimayanti, N., Utami, R., Susanti, E., Mentari, M., Nurmaida, N., Agistia, N., Herfindo, N., & Zamri, A. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1195. DOI: 10.3390/M1195 : ChemSpider. (n.d.). 3-(4-Methoxyphenyl)propanal. Link : LibreTexts. (n.d.). Naming Cycloalkanes. Link
Propriétés
IUPAC Name |
1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-18-4-2-17(3-5-18)21-22-19(27-23-21)12-15-6-9-24(10-7-15)20(25)13-16-8-11-28-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDCVSCKWIXTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


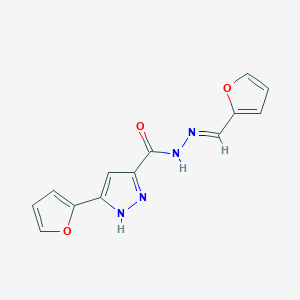

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)
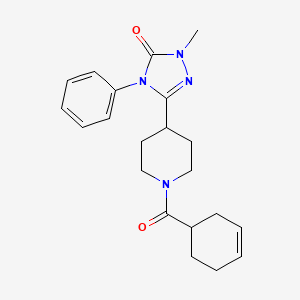


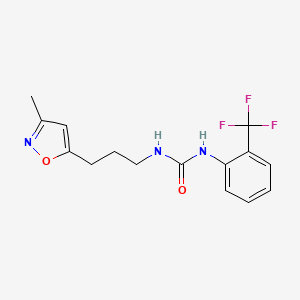

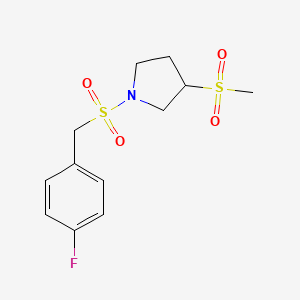
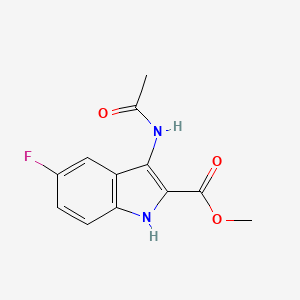
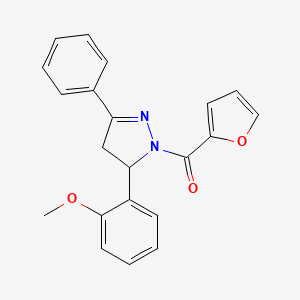
![N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892721.png)
